![molecular formula C11H22O2Si B12557258 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal CAS No. 183592-10-1](/img/structure/B12557258.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal is an organic compound that features a silyl ether functional group
Preparation Methods
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction conditions often include the use of anhydrous solvents like methylene chloride to ensure the protection is efficient and selective . Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield . Major products formed from these reactions include alcohols, carboxylic acids, and ketones .
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal has several scientific research applications:
Mechanism of Action
The mechanism by which 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal exerts its effects involves the reactivity of the silyl ether and aldehyde functional groups. The silyl ether group can be selectively cleaved under mild conditions, revealing a hydroxyl group that can participate in further chemical transformations . The aldehyde group is reactive towards nucleophiles, allowing for various addition and condensation reactions . Molecular targets and pathways involved include enzyme inhibition and interaction with cellular components, leading to potential biological activity .
Comparison with Similar Compounds
Similar compounds to 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal include:
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
- Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in their core structures and functional groups. The uniqueness of this compound lies in its combination of the silyl ether and aldehyde functionalities, which provide distinct reactivity and synthetic utility .
Properties
CAS No. |
183592-10-1 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enal |
InChI |
InChI=1S/C11H22O2Si/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h7-8H,9H2,1-6H3 |
InChI Key |
ATUPCFOCLGBXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


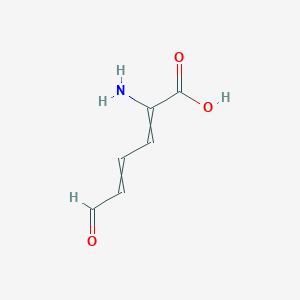
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
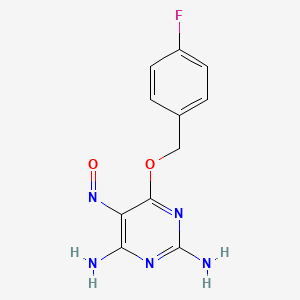
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
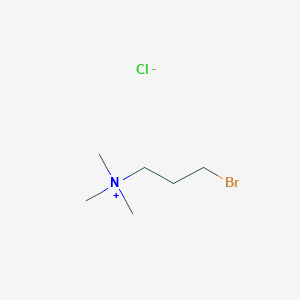
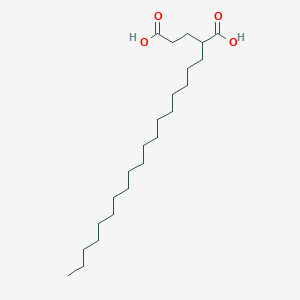
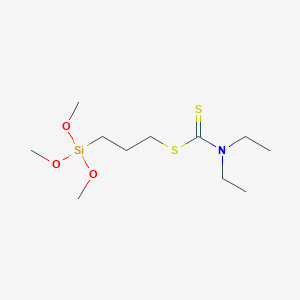
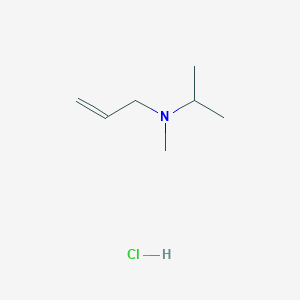
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
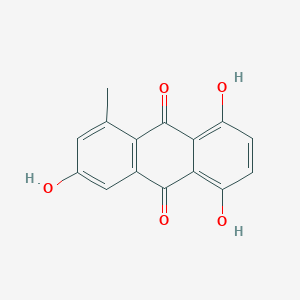

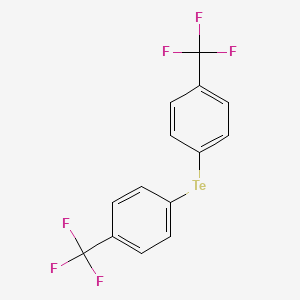
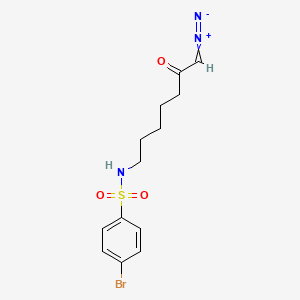
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
